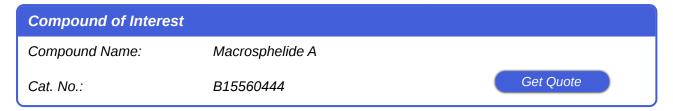


Macrosphelide A: A Technical Guide to its Chemical Structure, Stereochemistry, and Biological Significance

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Macrosphelide A, a 16-membered macrolide antibiotic, has garnered significant attention in the scientific community for its potent inhibitory effects on cell-cell adhesion, a critical process in various pathological conditions, including inflammation and cancer metastasis.[1] Isolated from the fermentation broth of the fungus Microsphaeropsis sp. FO-5050, this natural product possesses a unique chemical architecture characterized by three intramolecular ester bonds. [1][2][3] This guide provides a comprehensive overview of the chemical structure, stereochemistry, and biological activity of **Macrosphelide A**, along with detailed experimental protocols for its isolation and synthesis, and a summary of its key quantitative data.

Chemical Structure and Physicochemical Properties

Macrosphelide A is a polyketide-derived macrolide with the molecular formula C₁₆H₂₂O₈ and a molecular weight of 342.34 g/mol .[3] The structure is a 16-membered ring containing three ester linkages.

Table 1: Physicochemical Properties of Macrosphelide A



Property	Value	Referen
Molecular Formula	C16H22O8	
Molecular Weight	342.34 g/mol	_
IUPAC Name	(4S,7Z,9R,10S,13Z,15R,16S)- 9,15-dihydroxy-4,10,16- trimethyl-1,5,11- trioxacyclohexadeca-7,13- diene-2,6,12-trione	_
CAS Number	172923-77-2	-
Appearance	White powder	_

Stereochemistry

The intricate stereochemistry of **Macrosphelide A** has been elucidated through a combination of spectroscopic methods, including NMR studies and X-ray crystallographic analysis, as well as through total synthesis. The absolute configuration of the six chiral centers has been determined as (4S, 9R, 10S, 15R, 16S). The two double bonds within the macrocycle possess a Z configuration.

Spectroscopic Data

The structural elucidation of **Macrosphelide A** was heavily reliant on nuclear magnetic resonance (NMR) spectroscopy. The following tables summarize the reported ¹H and ¹³C NMR data.

Table 2: ¹H NMR Spectroscopic Data for Macrosphelide A (in CDCl₃)



Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
3-H ₂	2.65, 2.80	dd, dd	14.5, 9.0; 14.5, 3.5
4-H	5.25	m	
4-CH₃	1.30	d	6.5
6-H	5.85	dd	11.0, 1.5
7-H	5.45	ddd	11.0, 9.0, 1.5
8-H	4.40	m	
9-H	4.15	m	_
10-H	5.15	dq	9.5, 6.5
10-CH₃	1.25	d	6.5
12-H	5.75	dd	11.0, 1.5
13-H	5.50	ddd	11.0, 9.5, 1.5
14-H	4.25	m	
15-H	3.85	m	
16-H	5.05	dq	9.0, 6.5
16-CH₃	1.20	d	6.5
9-OH	2.50	d	4.0
15-OH	2.45	d	4.5

Table 3: ¹³C NMR Spectroscopic Data for Macrosphelide A (in CDCl₃)



Position	Chemical Shift (δ, ppm)
1	170.5
2	168.0
3	40.5
4	70.0
4-CH₃	20.0
5	172.0
6	123.0
7	135.0
8	72.5
9	68.5
10	75.0
10-CH₃	18.0
11	171.0
12	125.0
13	133.0
14	71.5
15	67.5
16	73.0
16-CH₃	19.0

Biological Activity and Mechanism of Action

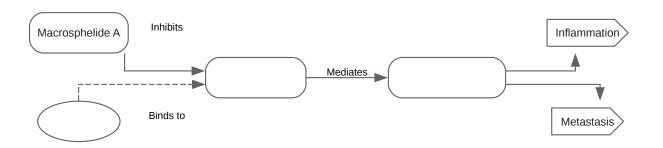
Macrosphelide A is a potent inhibitor of cell-cell adhesion. It dose-dependently inhibits the adhesion of human promyelocytic leukemia HL-60 cells to human umbilical vein endothelial cells (HUVECs) that have been activated with lipopolysaccharide (LPS).



Table 4: Biological Activity of Macrosphelide A

Activity	Cell Line/Target	IC50/MIC	Reference
Cell Adhesion Inhibition	HL-60 cells to LPS- activated HUVECs	3.5 μΜ	
Antimicrobial Activity	Various Gram-positive bacteria	>1000 μg/ml	
Cytocidal Activity	Various cell lines	>100 μg/ml	•

The mechanism of action for its anti-adhesion properties is believed to involve the inhibition of E-selectin, a key adhesion molecule expressed on the surface of endothelial cells. By interfering with the function of E-selectin, **Macrosphelide A** prevents the initial tethering and rolling of leukocytes, which are crucial steps in the inflammatory cascade and metastatic processes. More recent studies have suggested that **Macrosphelide A** may also exert its anticancer effects by simultaneously inactivating key enzymes in glycolysis and the TCA cycle, such as enolase 1 (ENO1) and aldolase A (ALDOA).



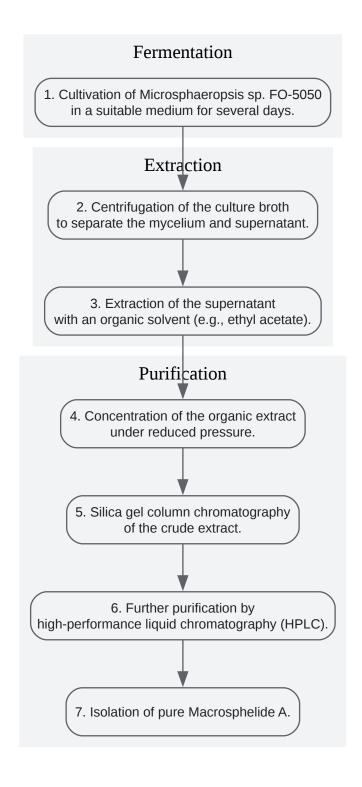
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Inhibition of E-selectin-mediated cell adhesion by **Macrosphelide A**.

Experimental Protocols Isolation and Purification of Macrosphelide A from Microsphaeropsis sp. FO-5050



The following is a generalized protocol for the isolation of **Macrosphelide A** based on published methods.



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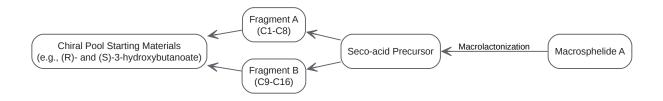
General workflow for the isolation of Macrosphelide A.



- Fermentation: The fungal strain Microsphaeropsis sp. FO-5050 is cultured in a suitable liquid medium at a controlled temperature for several days to allow for the production of secondary metabolites, including **Macrosphelide A**.
- Extraction: The culture broth is harvested and centrifuged to separate the mycelium from the supernatant. The supernatant is then extracted with an organic solvent such as ethyl acetate to partition the desired compounds into the organic phase.
- Purification: The organic extract is concentrated under reduced pressure to yield a crude extract. This crude material is then subjected to a series of chromatographic techniques, typically starting with silica gel column chromatography followed by preparative highperformance liquid chromatography (HPLC) to isolate pure Macrosphelide A.

Total Synthesis of Macrosphelide A

Several total syntheses of **Macrosphelide A** have been reported, often employing different strategies for the key macrocyclization step. A common approach involves the synthesis of key fragments followed by their coupling and subsequent ring closure.



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